|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[C:5]([F:11])[CH:4]=1)#[N:2].[CH3:12][NH2:13]>C1COCC1>[F:11][C:5]1[CH:4]=[C:3]([CH:10]=[CH:9][C:6]=1[CH2:7][NH:13][CH3:12])[C:1]#[N:2]
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
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C(#N)C1=CC(=C(CBr)C=C1)F
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
|
Details
|
to stir for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with DCM
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C#N)C=CC1CNC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 89% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |